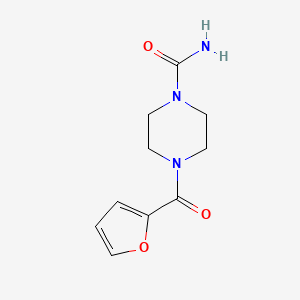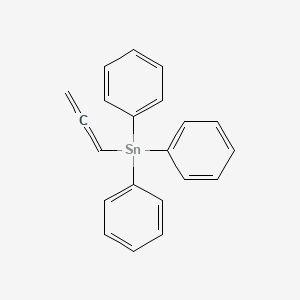
Triphenyl(propa-1,2-dienyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triphenyl(propa-1,2-dienyl)stannane is an organotin compound with the molecular formula C21H18Sn It is characterized by the presence of a tin atom bonded to a propa-1,2-dienyl group and three phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triphenyl(propa-1,2-dienyl)stannane can be synthesized through several methods. One common approach involves the reaction of triphenyltin chloride with propargyl Grignard reagents under controlled conditions. The reaction typically proceeds as follows:
Preparation of Propargyl Grignard Reagent: Propargyl bromide is reacted with magnesium in anhydrous ether to form the propargyl Grignard reagent.
Reaction with Triphenyltin Chloride: The propargyl Grignard reagent is then added to a solution of triphenyltin chloride in anhydrous ether, resulting in the formation of this compound.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Triphenyl(propa-1,2-dienyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced tin compounds.
Substitution: The propa-1,2-dienyl group can undergo substitution reactions with nucleophiles, leading to the formation of new organotin compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as halides or amines; reactions are conducted in organic solvents like dichloromethane or toluene.
Major Products Formed
Oxidation: Formation of tin oxides and corresponding organic by-products.
Reduction: Formation of reduced organotin compounds.
Substitution: Formation of new organotin derivatives with substituted propa-1,2-dienyl groups.
Aplicaciones Científicas De Investigación
Triphenyl(propa-1,2-dienyl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex organotin compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in medicinal chemistry, including as a precursor for drug development.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism by which triphenyl(propa-1,2-dienyl)stannane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The propa-1,2-dienyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes and receptors, resulting in specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylstannane: Similar structure but lacks the propa-1,2-dienyl group.
Tributyltin Hydride: Contains butyl groups instead of phenyl groups and is used as a radical reducing agent.
Triphenyl(propa-1,2-dienyl)silane: Similar structure with silicon replacing the tin atom.
Uniqueness
Triphenyl(propa-1,2-dienyl)stannane is unique due to the presence of the propa-1,2-dienyl group, which imparts distinct chemical reactivity compared to other organotin compounds. This unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
4104-90-9 |
|---|---|
Fórmula molecular |
C21H18Sn |
Peso molecular |
389.1 g/mol |
InChI |
InChI=1S/3C6H5.C3H3.Sn/c3*1-2-4-6-5-3-1;1-3-2;/h3*1-5H;1H,2H2; |
Clave InChI |
AFCVDCUIAHTKBW-UHFFFAOYSA-N |
SMILES canónico |
C=C=C[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 2-[(6-quinolinylmethylene)amino]-](/img/structure/B14167274.png)
![N-tert-butyl-3,5-bis[(phenylacetyl)amino]benzamide](/img/structure/B14167283.png)
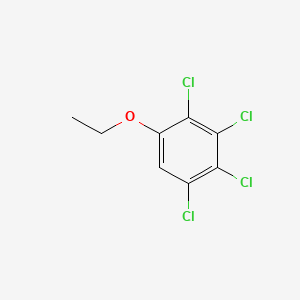
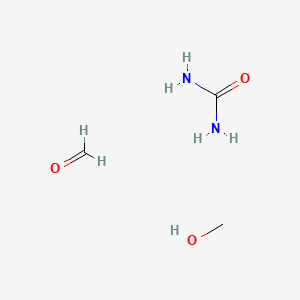
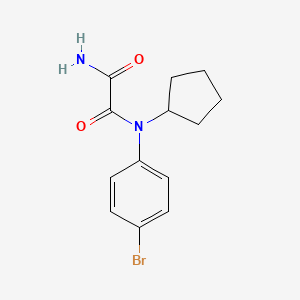
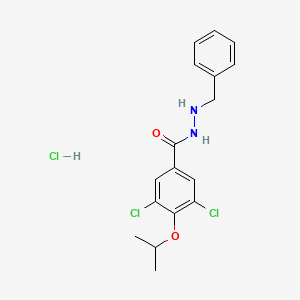
![(2Z)-1-(4-bromophenyl)-2-({[(4-methylphenyl)carbonyl]oxy}imino)propan-1-one](/img/structure/B14167318.png)

![N-(2-methoxyethyl)-7-methyl-2-methylsulfanyl-6,8-dihydro-5H-pyrido[4,5]thieno[1,2-c]pyrimidin-4-amine](/img/structure/B14167330.png)
![2-Ethyl-3-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14167334.png)
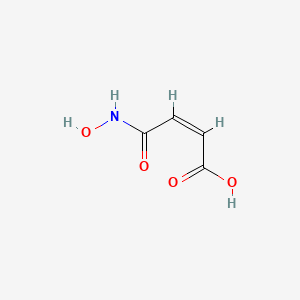
![8-Fluoro-5-methyl-3-(oxolan-2-ylmethyl)pyrimido[5,4-b]indol-4-one](/img/structure/B14167344.png)
![4-(4-Chlorophenyl)-1-[(2-methyl-1H-indol-3-yl)methyl]piperidin-4-ol](/img/structure/B14167349.png)
